molecular formula C26H25N5O5 B4999773 Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate

Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B4999773
M. Wt: 487.5 g/mol
InChI Key: FYWDUQGHRHCKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with a molecular formula of C26H25N5O5 This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]quinoxaline core, a cyclohexyl group, and a nitrobenzoyl moiety

Preparation Methods

The synthesis of Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[3,2-b]quinoxaline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the cyclohexyl group and the nitrobenzoyl moiety is usually accomplished through substitution reactions under specific conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitrobenzoyl moiety.

    Substitution: The cyclohexyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl moiety may play a role in binding to enzymes or receptors, while the pyrrolo[3,2-b]quinoxaline core can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5/c1-2-36-26(33)21-22-24(28-20-11-7-6-10-19(20)27-22)30(17-8-4-3-5-9-17)23(21)29-25(32)16-12-14-18(15-13-16)31(34)35/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWDUQGHRHCKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.